molecular formula C13H12ClNS B1295148 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine CAS No. 6969-14-8

4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine

Cat. No.: B1295148
CAS No.: 6969-14-8
M. Wt: 249.76 g/mol
InChI Key: GLWJXRWRWISHMX-UHFFFAOYSA-N
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Description

4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine is an organic compound with the molecular formula C13H12ClNS and a molecular weight of 249.76 g/mol . It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a phenylamine group. This compound is used in various research applications, particularly in the fields of chemistry and biology.

Scientific Research Applications

4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine is utilized in various scientific research applications, including:

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine typically involves the reaction of 4-chlorobenzyl chloride with thiophenol, followed by the reaction of the resulting product with aniline. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the phenylamine group can interact with aromatic residues through π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWJXRWRWISHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219979
Record name p-Toluidine, alpha-(p-chlorophenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6969-14-8
Record name alpha-(p-Chlorophenylthio)-p-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6969-14-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Toluidine, alpha-(p-chlorophenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-(P-CHLOROPHENYLTHIO)-P-TOLUIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT6548MT6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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